molecular formula C16H15N3O B497031 N-methyl-N-(4-methylphenyl)-1H-benzimidazole-1-carboxamide CAS No. 691380-64-0

N-methyl-N-(4-methylphenyl)-1H-benzimidazole-1-carboxamide

Cat. No.: B497031
CAS No.: 691380-64-0
M. Wt: 265.31g/mol
InChI Key: FSSIBMPSZDRZTN-UHFFFAOYSA-N
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Description

N-methyl-N-(4-methylphenyl)-1H-benzimidazole-1-carboxamide is an organic compound with a complex structure that includes a benzimidazole ring, a carboxamide group, and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4-methylphenyl)-1H-benzimidazole-1-carboxamide typically involves the reaction of benzimidazole derivatives with methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the carboxamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-methylphenyl)-1H-benzimidazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylphenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

N-methyl-N-(4-methylphenyl)-1H-benzimidazole-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-methyl-N-(4-methylphenyl)-1H-benzimidazole-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(4-chlorophenyl)-1H-benzimidazole-1-carboxamide
  • N-methyl-N-(4-methoxyphenyl)-1H-benzimidazole-1-carboxamide
  • N-methyl-N-(4-biphenylyl)-1H-benzimidazole-1-carboxamide

Uniqueness

N-methyl-N-(4-methylphenyl)-1H-benzimidazole-1-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methylphenyl group influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

N-methyl-N-(4-methylphenyl)-1H-benzimidazole-1-carboxamide is a compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on various research findings.

Overview of Benzimidazole Derivatives

Benzimidazoles are heterocyclic compounds that exhibit a wide range of pharmacological activities. The structural diversity of benzimidazole derivatives allows for numerous modifications, leading to enhanced biological properties. The primary activities associated with these compounds include:

  • Antimicrobial
  • Anticancer
  • Antiviral
  • Anti-inflammatory
  • Antiparasitic

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Cellular Processes : Benzimidazole derivatives have been shown to influence cellular pathways, including apoptosis and cell cycle regulation.
  • Biochemical Pathways : They can affect key enzymes and receptors, leading to downstream effects that modulate cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the growth of various cancer cell lines. Notably, it has been evaluated against:

  • Human Colon Adenocarcinoma (HT-29)
  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)

The following table summarizes the IC50 values from different studies:

Cell LineIC50 Value (µM)
HT-2910.5
MCF-715.3
A54912.8

Case Studies and Research Findings

  • Antitumor Activity : A study published in Der Pharma Chemica reported that derivatives of benzimidazole, including this compound, exhibited significant cytotoxicity against breast and colon cancer cell lines, with a notable selectivity for tumor cells over normal cells .
  • Mechanistic Insights : Research indicated that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for the regulation of apoptosis .
  • Combination Therapies : In combination with established chemotherapeutic agents, this compound has been shown to enhance the efficacy of treatments against resistant cancer cell lines, suggesting its potential as an adjuvant therapy .

Properties

IUPAC Name

N-methyl-N-(4-methylphenyl)benzimidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-12-7-9-13(10-8-12)18(2)16(20)19-11-17-14-5-3-4-6-15(14)19/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSIBMPSZDRZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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